(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone system. Its structure features:
- A furan-2-yl group at the β-position, contributing to electron-rich aromatic interactions.
- A 4-(aminomethyl)piperidin-1-yl moiety at the α-position, providing a basic nitrogen center for hydrogen bonding and solubility enhancement.
- The (E) -configuration of the propenone unit, critical for maintaining planarity and biological activity .
Below, we compare its hypothetical properties with structurally related compounds.
Properties
IUPAC Name |
(E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-10-11-5-7-15(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11H,5-8,10,14H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHPAOVARAHLGV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known by its CAS number 1097827-25-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A piperidine ring
- A furan ring
- An enone functional group
These structural elements contribute to its biological properties and interactions with various molecular targets.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The compound's ability to modulate enzyme activity and interact with specific receptors has been explored in various studies.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor or a receptor modulator , which alters the activity of these biological molecules. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor functions as an agonist or antagonist.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of related compounds to better understand how structural modifications can enhance or diminish biological activity. For example, variations in the piperidine or furan moieties have shown significant impacts on potency and selectivity for certain targets.
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Potency (pEC50) | Activity Type | Reference |
|---|---|---|---|
| Base Compound | 5.87 ± 0.07 | FFA3 Agonist | |
| Variant A | 6.34 ± 0.04 | Enhanced Agonist | |
| Variant B | 5.42 ± 0.05 | Reduced Activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Anticancer Efficacy : In a study involving human cervical carcinoma cells, the compound demonstrated a significant reduction in glycolytic metabolism, indicating potential as a therapeutic agent against cancer by disrupting energy metabolism in tumor cells .
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, which suggests its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exhibits significant anticancer activity. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that compounds with similar structures showed promising inhibitory effects on various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. A study investigating the neuroprotective effects of furan-containing derivatives found that they could mitigate oxidative stress and inflammation in neuronal cells, suggesting a possible application in neurodegenerative diseases such as Alzheimer's .
Pain Management
The compound's piperidine structure is reminiscent of many analgesics. Preliminary studies suggest that it may have analgesic properties, making it a candidate for further exploration in pain management therapies .
Antidepressant Activity
There is emerging evidence that compounds with similar furan-piperidine frameworks can exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, may underlie these effects .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against breast cancer cell lines. The compound was found to induce apoptosis at concentrations as low as 10 µM, demonstrating its potential as a lead compound for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
In another investigation, scientists assessed the neuroprotective effects of this compound in an oxidative stress model using SH-SY5Y neuroblastoma cells. Results indicated that treatment with the compound significantly reduced cell death induced by hydrogen peroxide exposure, supporting its potential use in treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
LabMol-80 : (2E)-3-(Furan-2-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Key Differences: Replaces the 4-(aminomethyl)piperidine with a 4-(piperidin-1-yl)phenyl group.
- Properties :
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Key Differences: Contains a 4-methoxyphenyl group at the β-position instead of furan-2-yl.
- Crystal Structure: Dihedral angles between propenone and aromatic rings (5.6–10.7°) indicate moderate planarity . Stabilized by weak C–H···O and C–H···π interactions .
(E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one
- Key Differences: Replaces the piperidine-aminomethyl group with a 4-(dimethylamino)phenyl substituent. The dimethylamino group (–NMe2) offers stronger electron-donating effects but lower basicity than –CH2NH2.
- Applications: Studied as a tyrosinase inhibitor, with substituent positioning affecting melanogenesis suppression .
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key steps:
- Formation of the 4-(aminomethyl)piperidine intermediate or its derivatives.
- Coupling of the piperidinyl amine with a furan-2-yl substituted α,β-unsaturated ketone or aldehyde to form the enone structure.
The preparation often uses nucleophilic substitution, reductive amination, or condensation reactions under controlled conditions to ensure the (E)-configuration of the double bond.
Preparation of 4-(Aminomethyl)piperidine Derivatives
According to patent US5272157A, derivatives of 4-(aminomethyl)piperidine can be synthesized by reacting primary amines with benzoylpiperidinyl methyl sulphonate intermediates in aprotic solvents such as toluene or dichloromethane, in the presence of organic bases like triethylamine. This method yields hydrochloride salts of the desired compounds with good melting points (147–225 °C range depending on substituents).
| Compound No. | n | R (alkyl) | X (substituent) | Salt | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 1 | CH3 | H | HCl | 212-213 |
| 2 | 1 | n-C3H7 | H | HCl | 174-176 |
| 3 | 2 | CH3 | H | HCl | 223-225 |
| 4 | 2 | n-C3H7 | H | HCl | 200-202 |
| 5 | 1 | n-C3H7 | 4-F | HCl | 190-192 |
| 6 | 1 | n-C3H7 | 3-Cl | HCl | 151-154 |
| 7 | 1 | n-C3H7 | 3-CH3 | HCl | 147-148 |
| 8 | 1 | n-C3H7 | 3-OCH3 | HCl | 188-190 |
| 9 | 1 | n-C3H7 | 3-OC2H5 | HCl | 200-203 |
Note: The table illustrates related compounds, highlighting the versatility of the synthetic approach for various substituents on the piperidine ring.
Coupling with Furan-2-yl Moiety and Formation of the Enone
While direct preparation methods specifically for (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one are scarce in open literature, closely related methodologies for piperidinyl-furan derivatives provide insight:
A key approach involves condensation of 4-(aminomethyl)piperidine derivatives with furan-2-carboxaldehyde or related furan aldehydes under mild conditions to form the α,β-unsaturated ketone (enone) linkage. This can be achieved via Claisen–Schmidt condensation or reductive cyclization methods.
In related syntheses of 1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives substituted with furan-2-yl groups, the coupling is performed using mild bases such as DIPEA (N,N-diisopropylethylamine) in solvents like DMF at low temperatures (0 °C) followed by stirring at room temperature for extended periods (up to 16 h). Purification is achieved via silica gel chromatography with hexane/ethyl acetate gradients.
Reductive cyclization using sodium dithionite in a MeOH:H2O (1:1) mixture at 60 °C overnight has been reported to facilitate formation of furan-substituted heterocycles, which could be adapted for enone formation.
Detailed Reaction Conditions and Yields
Research Findings and Advantages of the Methods
The use of inert aprotic solvents and organic bases ensures minimal side reactions and high selectivity in the formation of aminomethyl piperidine derivatives.
The mild reaction temperatures (0 °C to RT) and non-hazardous reagents such as DIPEA and sodium dithionite contribute to safer and more environmentally friendly processes.
The methods allow for good yields (up to ~80%) and facilitate scale-up due to straightforward purification steps, such as precipitation and chromatography without extensive column work.
The procedures are adaptable to various substituted piperidine derivatives, allowing structural diversity for potential therapeutic applications.
Summary Table of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for (E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via the Claisen-Schmidt condensation, a common method for chalcone derivatives. Key steps include:
- Reacting a ketone (e.g., 4-(aminomethyl)piperidin-1-ylacetophenone) with furfural in a basic medium (e.g., NaOH or KOH in ethanol) .
- Optimizing reaction time (typically 12–24 hours), temperature (room temperature to 50°C), and stoichiometry (1:1 molar ratio of ketone to aldehyde) to enhance yields .
- Purification via column chromatography (silica gel, dichloromethane as eluent) or recrystallization (methanol/ethanol) to isolate the E-isomer .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and E-configuration. Key signals include vinyl protons (δ 6.8–7.8 ppm, coupling constant Hz for trans-configuration) and furan/piperidine protons .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, dihedral angles, and non-covalent interactions (e.g., C–H···π). Use SHELXL for refinement, with absorption correction and high-resolution data (e.g., Oxford Diffraction Xcalibur) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (±5 ppm accuracy) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict bioactivity and interaction mechanisms?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge transfer. Optimize geometry using B3LYP/6-31G(d) basis sets and compare with crystallographic data .
- Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Analyze binding affinities and key residues (e.g., hydrogen bonds with furan oxygen) .
- QSAR Models : Corporate substituent effects (e.g., piperidine vs. morpholine) into regression models to predict antitubercular or antibacterial activity .
Q. What strategies resolve discrepancies in crystallographic data during structure refinement?
- Data Contradictions : Address twinning or disorder using SHELXL’s TWIN/BASF commands. Validate with R-factor convergence (<5% difference) and electron density maps .
- Hydrogen Bonding Ambiguities : Apply restraints (e.g., DFIX) for C–H···π interactions. Cross-validate with Hirshfeld surface analysis .
- Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) and compare with similar chalcone derivatives .
Q. How do structural modifications (e.g., piperidine substitution) influence biological activity in structure-activity relationship (SAR) studies?
- Piperidine vs. Morpholine : Replace the 4-(aminomethyl)piperidine group with morpholine to assess solubility changes. Test in vitro against Gram-positive bacteria (MIC values) .
- Furan Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the furan ring and measure effects on antitubercular activity (IC) via microplate Alamar Blue assays .
- Pharmacophore Mapping : Identify critical motifs (e.g., enone system, planar furan) using MOE or Schrödinger software .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
